1,3-Dioxane, 2-phenyl-4-(1-propenyl)-
CAS No.: 76411-45-5
Cat. No.: VC19353549
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76411-45-5 |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 2-phenyl-4-prop-1-enyl-1,3-dioxane |
| Standard InChI | InChI=1S/C13H16O2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3 |
| Standard InChI Key | HLBAOOXOQMCWMO-UHFFFAOYSA-N |
| Canonical SMILES | CC=CC1CCOC(O1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Nomenclature and Isomerism
The IUPAC name derives from the parent 1,3-dioxane ring, with numbering prioritizing the oxygen atoms. The propenyl group (CH₂CHCH₂) at position 4 exists in cis or trans configurations, though specific stereochemical data remain limited in literature.
Synthesis Methods
Prins Reaction Mechanism
The primary synthesis route involves the Prins reaction, where an olefin (e.g., 1-propene) reacts with formaldehyde in the presence of a solid acid catalyst . The reaction proceeds via:
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Electrophilic activation of formaldehyde by the acid catalyst.
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Nucleophilic attack by the olefin, forming a carbocation intermediate.
Catalytic Systems
Solid acid catalysts, such as HZSM-5 molecular sieves (pore size: 0.40–0.75 nm), dominate modern synthesis due to their high selectivity (>90%) and reusability . Comparative studies show:
| Catalyst | Temperature (°C) | Pressure (MPa) | Formaldehyde Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| HZSM-5 (0.55 nm) | 120 | 3.0 | 85 | 92 |
| Beta zeolite | 130 | 0.1 | 78 | 41 |
| Amberlyst-15 resin | 90 | 0.5 | 65 | 88 |
Data adapted from CN103130768B .
Reaction Optimization
Key parameters include:
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Molar ratio: Olefin-to-formaldehyde ratios of 1:2 maximize yield .
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Solvent systems: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction homogeneity .
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Formaldehyde source: Paraformaldehyde (trioxane) reduces side reactions compared to aqueous formaldehyde .
Physicochemical Properties
Physical Properties
Estimated properties based on structural analogs :
| Property | Value |
|---|---|
| Molecular weight | 204.26 g/mol |
| Melting point | -15 to -10°C (estimated) |
| Boiling point | 210–220°C (extrapolated) |
| Density (20°C) | 1.12–1.18 g/cm³ |
| Log P (octanol-water) | 2.5–3.0 |
| Solubility in water | Low (<1 g/L) |
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.8–2.2 (propenyl CH₂), δ 4.5–5.0 (dioxane O–CH–O), and δ 7.2–7.6 (aromatic protons).
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IR: Strong absorption at 1,100 cm⁻¹ (C–O–C stretching) and 3,050 cm⁻¹ (aromatic C–H).
Applications and Derivatives
Industrial Applications
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Polymer precursors: Hydrolysis yields 1,3-propanediol, a monomer for polytrimethylene terephthalate (PTT) .
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Pharmaceuticals: Intermediate for antitumor agents and antimicrobial compounds.
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Fragrances: Propenyl group oxidation produces aldehydes for perfumery.
Derivative Synthesis
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Hydrogenation: Catalytic hydrogenation saturates the propenyl group to form 4-propyl-2-phenyl-1,3-dioxane.
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Epoxidation: Reaction with peracids generates epoxides for crosslinking applications.
Research Challenges and Future Directions
Catalytic Efficiency
While HZSM-5 catalysts achieve >90% selectivity, pore blocking and coke formation limit long-term stability . Hybrid catalysts (e.g., SAPO-11) are under investigation to mitigate deactivation.
Scalability
Continuous-flow reactors could enhance productivity, though high-pressure conditions (up to 10 MPa) pose engineering challenges .
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